molecular formula C11H14O B1293756 2',4',6'-Trimethylacetophenone CAS No. 1667-01-2

2',4',6'-Trimethylacetophenone

Cat. No. B1293756
CAS RN: 1667-01-2
M. Wt: 162.23 g/mol
InChI Key: XWCIICLTKWRWCI-UHFFFAOYSA-N
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Patent
US05464847

Procedure details

Dissolve 0.3 mol of 1-(2,4,6-trimethylphenyl)-1-ethanone in 200 ml of glacial acetic acid, and add 31.8 g of bromine dropwise while maintaining the reaction medium at a temperature below 10° C. When the addition is complete, allow the reaction medium to return to room temperature and leave at this temperature for 2 hours. Then pour the reaction medium into 500 ml of ice-cold water and extract the aqueous phase with ethyl ether. Wash the organic extracts with saturated aqueous sodium bicarbonate solution and then with salt water, and dry over anhydrous magnesium sulphate.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](=[O:12])[CH3:11].[Br:13]Br>C(O)(=O)C>[Br:13][CH2:11][C:10]([C:3]1[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1])=[O:12]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction medium at a temperature below 10° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
leave at this temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with ethyl ether
WASH
Type
WASH
Details
Wash the organic extracts with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with salt water, and dry over anhydrous magnesium sulphate

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.